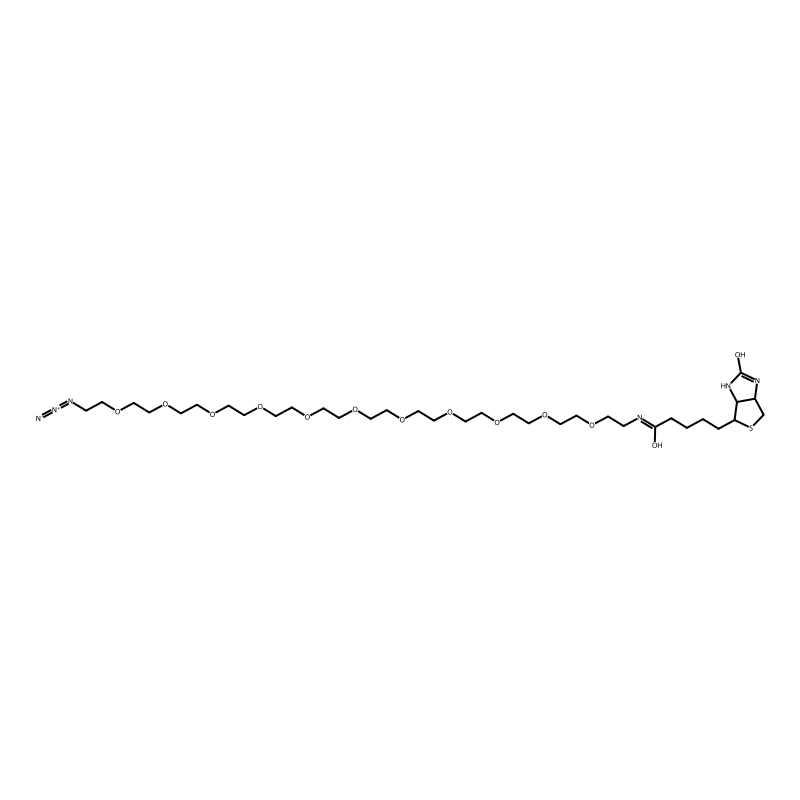

alpha-Biotin-omega-azido 23(ethylene glycol)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Bioconjugation

The molecule contains two key functional groups: Biotin and an Azide. Biotin is a vitamin that can bind to specific streptavidin proteins with high affinity. Azides, on the other hand, can readily participate in click chemistry reactions, allowing for the attachment of various biomolecules or probes. This combination suggests alpha-Biotin-omega-azido 23(ethylene glycol) could be a valuable tool for bioconjugation, enabling researchers to link biomolecules like antibodies, peptides, or drugs to surfaces or other biomolecules containing streptavidin [].

Targeted Drug Delivery

Biotin-streptavidin interaction is a powerful tool for targeted drug delivery. By attaching a drug molecule to alpha-Biotin-omega-azido 23(ethylene glycol) via click chemistry, researchers could potentially create drug conjugates that specifically target cells expressing streptavidin on their surface. The long ethylene glycol spacer arm might improve the solubility and biocompatibility of the conjugate [].

Biomolecule Immobilization

The biotin group allows for the attachment of the molecule to streptavidin-coated surfaces. This property could be useful for immobilizing various biomolecules like enzymes, proteins, or DNA for further study or applications in biosensors [].

Alpha-Biotin-omega-azido 23(ethylene glycol) is a biotinylated compound characterized by its unique structure that includes an azido group and a long polyethylene glycol (PEG) chain. The molecular formula of this compound is C34H64N6O13S, and it has a molecular weight of approximately 796.97 g/mol. This compound is particularly noted for its utility in bioconjugation and as a linker in various biochemical applications due to the hydrophilic properties imparted by the PEG moiety, which enhances solubility and reduces nonspecific interactions in biological environments .

- Affinity purification: Biotin-tagged molecules can be specifically isolated using streptavidin, a protein with high affinity for biotin.

- Biosensing: Biotinylated molecules can be detected using streptavidin conjugated to a reporter molecule (e.g., enzyme).

- Drug delivery: Biotin can be used to target drugs to specific cells expressing biotin receptors.

- Azido groups can be slightly reactive and potentially explosive under certain conditions. However, the presence of the ethylene glycol spacer likely reduces this risk.

- Standard laboratory safety practices should be followed when handling the compound, including wearing gloves, eye protection, and working in a fume hood.

- Click Chemistry: The azido group allows for efficient "click" reactions with alkyne-containing compounds, facilitating the formation of stable triazole linkages. This reaction is widely used in bioconjugation and labeling studies.

- Reduction Reactions: The azido group can be reduced to an amine, allowing for further functionalization or conjugation with other biomolecules .

The biological activity of alpha-Biotin-omega-azido 23(ethylene glycol) is largely attributed to its biotin component, which has high affinity for avidin and streptavidin proteins. This property makes it useful in various applications, including:

- Targeted Drug Delivery: By conjugating drugs to biotinylated carriers, targeted delivery to cells expressing avidin can be achieved.

- Immunoassays: The compound can be used to label antibodies or antigens, enhancing detection sensitivity in assays .

The synthesis of alpha-Biotin-omega-azido 23(ethylene glycol) typically involves several steps:

- Starting Materials: The synthesis begins with biotin, which is then modified to introduce the azido group.

- PEGylation: The PEG chain is attached through a suitable linker that maintains the integrity of the biotin structure.

- Purification: The final product is purified using techniques such as chromatography to ensure high purity for biological applications .

Alpha-Biotin-omega-azido 23(ethylene glycol) has a wide range of applications in research and biotechnology:

- Bioconjugation: Used for attaching biomolecules in drug delivery systems.

- Diagnostics: Employed in assays for detecting specific biomolecules through avidin-biotin interactions.

- Protein Labeling: Facilitates the labeling of proteins for visualization and tracking in cellular studies .

Studies on alpha-Biotin-omega-azido 23(ethylene glycol) have focused on its interactions with various biomolecules:

- Avidin and Streptavidin Binding: Research indicates strong binding affinity, making it suitable for applications requiring stable conjugation.

- Cellular Uptake Studies: Investigations into how cells internalize biotinylated compounds provide insights into optimizing drug delivery systems .

Several compounds share structural similarities with alpha-Biotin-omega-azido 23(ethylene glycol), including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Alpha-Biotin-omega-amino hepta(ethylene glycol) | C26H48N6O9S | Contains an amino group instead of an azido group |

| Alpha-Biotin-omega-amino undeca(ethylene glycol) | C34H66N6O13S | Longer PEG chain with amino functionality |

| Alpha-Biotin-omega-propionyl dodeca(ethylene glycol) | C58H112N6O25S | Propionyl modification affects hydrophobicity |

The uniqueness of alpha-Biotin-omega-azido 23(ethylene glycol) lies in its azido functionality, which allows for versatile chemical modifications through click chemistry, setting it apart from other similar compounds that may lack this feature .

The development of alpha-Biotin-Omega-Azido 23(Ethylene Glycol) aligns with advancements in bioconjugation and targeted therapies. Early PEG linkers addressed solubility challenges in hydrophobic molecules but lacked functional diversity. The integration of biotin—a vitamin B7 derivative with nanomolar affinity for streptavidin—and azide groups enabled modular, site-specific conjugation. This compound’s 23-unit PEG chain represents an evolution from shorter PEG variants (e.g., PEG4), which often suffer from restricted mobility and reduced binding efficiency.

Significance in Bioorthogonal Chemistry

Bioorthogonal chemistry relies on non-disruptive reactions between functional groups. Alpha-Biotin-Omega-Azido 23(Ethylene Glycol) participates in two key reactions:

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Forms stable triazole linkages with terminal alkynes.

- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Utilizes cyclooctynes (e.g., DBCO) for copper-free conjugation, critical in live-cell applications.

The PEG23 spacer ensures minimal interference with target-ligand interactions, a limitation in shorter PEG linkers.

Research Objectives and Scope

Research focuses on optimizing this linker for:

- Targeted Protein Degradation (PROTACs): Connecting E3 ubiquitin ligase ligands (e.g., cereblon) to protein-targeting moieties (e.g., androgen receptor inhibitors).

- Bioconjugation: Labeling proteins, peptides, or nanoparticles for tracking or immobilization.

- Surface Functionalization: Creating biosensors or hydrogels via azide-alkyne click chemistry.

Nomenclature and Chemical Identity

The synthesis of alpha-biotin-omega-azido 23(ethylene glycol) can be accomplished through several strategic approaches, each offering distinct advantages in terms of yield, reaction conditions, and scalability. The four primary synthetic methodologies include direct coupling methods, sequential functionalization approaches, click chemistry routes, and two-step activation procedures [1] [2] [3].

| Approach | Starting Materials | Key Reagents | Yield Range (%) | Reaction Time (h) |

|---|---|---|---|---|

| Direct Coupling Method | Biotin + PEG23-azide | EDC/NHS, DIPEA | 75-85 | 2-4 |

| Sequential Functionalization | Biotin-NHS + PEG23-OH + NaN3 | TsCl, NaN3, EDC/NHS | 60-70 | 8-12 |

| Click Chemistry Route | Biotin-alkyne + PEG23-azide | CuSO4, ascorbate | 80-92 | 6-24 |

| Two-Step Activation | Biotin + PEG23-tosylate | EDC/NHS, NaN3 | 65-75 | 4-8 |

The direct coupling method represents the most straightforward approach, utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and N-hydroxysuccinimide to activate the carboxylic acid functionality of biotin for subsequent amide bond formation with amino-terminated polyethylene glycol azide derivatives [4] [5]. This methodology benefits from established protocols and readily available starting materials, though yields are moderate due to competing hydrolysis reactions.

Sequential functionalization approaches offer greater control over the conjugation process by separating the polyethylene glycol modification and biotin coupling steps [1] [6]. The initial tosylation of polyethylene glycol hydroxyl groups, followed by azide substitution and subsequent biotin coupling, allows for optimization of each individual transformation. However, the multi-step nature results in lower overall yields and extended reaction times.

Click chemistry routes employing copper-catalyzed alkyne-azide cycloaddition reactions have gained prominence due to their bioorthogonal nature and high efficiency [7] [8] [9]. The formation of stable triazole linkages provides robust connections between biotin and polyethylene glycol components, with yields typically exceeding 80% under optimized conditions. The mild reaction conditions and tolerance to various functional groups make this approach particularly attractive for complex synthetic targets.

Preparation of Polyethylene Glycol Precursors

The preparation of appropriately functionalized polyethylene glycol precursors represents a critical step in the overall synthetic strategy. The chain length significantly influences both the reaction efficiency and purification requirements, with longer polyethylene glycol chains requiring more stringent reaction conditions and specialized purification techniques [10] [6] [11].

| PEG Chain Length | Mesylation Yield (%) | Azide Conversion (%) | Reaction Temperature (°C) | Purification Method |

|---|---|---|---|---|

| PEG4 | 85-92 | 90-95 | 25-35 | Column chromatography |

| PEG8 | 80-88 | 85-92 | 30-40 | Column chromatography |

| PEG12 | 75-85 | 80-88 | 35-45 | Precipitation + column |

| PEG23 | 70-80 | 75-85 | 40-50 | Precipitation + HPLC |

| PEG36 | 65-75 | 70-80 | 45-55 | HPLC |

Mesylation of Polyethylene Glycol

The mesylation of polyethylene glycol represents a fundamental transformation for introducing reactive leaving groups that facilitate subsequent azide substitution reactions [10] [6]. The process typically employs methanesulfonyl chloride in the presence of triethylamine as a base, with 4-dimethylaminopyridine serving as a nucleophilic catalyst to enhance reaction rates and selectivity.

Optimal reaction conditions involve maintaining temperatures between 0°C and room temperature to minimize side reactions while ensuring complete conversion of hydroxyl groups [6] [12]. The choice of solvent system significantly impacts both reaction efficiency and product isolation, with dichloromethane and dimethylformamide proving most effective for dissolving both starting materials and facilitating smooth reaction progress.

Silver oxide-mediated monotosylation procedures have demonstrated particular utility for achieving selective functionalization of one terminal hydroxyl group in symmetrical polyethylene glycol structures [6]. This heterogeneous catalytic approach, conducted in the presence of potassium iodide, provides yields of 71-76% for monofunctional polyethylene glycol tosylates, significantly exceeding the statistical expectation of 50% conversion.

Azide Transformation Reactions

The conversion of mesylated or tosylated polyethylene glycol intermediates to the corresponding azide derivatives proceeds through nucleophilic substitution mechanisms [13] [3]. Sodium azide serves as the nucleophile in polar aprotic solvents, with reaction conditions carefully controlled to prevent chain degradation and excessive substitution.

Crown ethers, particularly 15-crown-5, enhance the nucleophilicity of azide anions by complexing sodium cations and improving solubility in organic media [13] [11]. The addition of molecular sieves proves essential for removing trace water that could otherwise lead to hydrolysis reactions and reduced yields.

Temperature control during azide substitution reactions requires careful optimization, as elevated temperatures accelerate reaction rates but also promote decomposition pathways [13] [14]. Reaction monitoring through infrared spectroscopy allows real-time assessment of azide incorporation by tracking the characteristic absorption band at approximately 2100 cm⁻¹.

Biotin Coupling Strategies

The coupling of biotin to polyethylene glycol azide derivatives can be accomplished through various methodologies, each offering distinct advantages in terms of reaction efficiency, selectivity, and product stability [4] [15] [5]. The choice of coupling strategy depends on the specific structural requirements and intended applications of the final conjugate.

| Coupling Method | Reaction pH | Coupling Efficiency (%) | Reaction Time (h) | Side Reactions |

|---|---|---|---|---|

| NHS Ester | 7.0-8.5 | 80-90 | 0.5-2 | Hydrolysis |

| EDC/NHS | 4.5-6.0 | 85-95 | 2-4 | N-acylurea formation |

| EDC/Sulfo-NHS | 6.0-7.5 | 75-88 | 1-3 | Limited hydrolysis |

| Click Chemistry | 7.0-8.0 | 85-95 | 6-24 | Minimal |

| Maleimide | 6.5-7.5 | 70-85 | 1-4 | Multiple addition |

N-hydroxysuccinimide ester-mediated coupling represents the most widely employed methodology for biotin conjugation reactions [4] [15]. The activation of biotin carboxylic acid functionality through N-hydroxysuccinimide ester formation creates a reactive intermediate that readily undergoes nucleophilic attack by primary amines. However, the susceptibility of these activated esters to hydrolysis requires careful attention to reaction conditions and timing.

Carbodiimide-mediated coupling employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in conjunction with N-hydroxysuccinimide provides enhanced stability and improved reaction control [4] [5] [16]. The two-step activation process allows for the formation of stable N-hydroxysuccinimide esters that can be isolated and characterized prior to coupling reactions. This approach minimizes the formation of N-acylurea side products that can complicate purification procedures.

Water-soluble carbodiimide systems utilizing sulfo-N-hydroxysuccinimide enable coupling reactions to proceed in aqueous or mixed aqueous-organic solvent systems [4] [16]. This approach proves particularly valuable for substrates with limited organic solvent solubility and provides improved biocompatibility for biological applications.

Click chemistry approaches utilizing copper-catalyzed alkyne-azide cycloaddition reactions offer exceptional selectivity and functional group tolerance [8] [9] [17]. The bioorthogonal nature of these transformations allows coupling reactions to proceed in the presence of various functional groups without competing side reactions. However, the requirement for copper catalysts may necessitate additional purification steps to remove trace metal contaminants.

Purification Techniques

The purification of alpha-biotin-omega-azido 23(ethylene glycol) conjugates requires sophisticated chromatographic and preparative techniques due to the complex mixture of products and intermediates typically generated during synthesis [18] [19] [20]. The choice of purification methodology depends on the scale of synthesis, desired purity level, and economic considerations.

| Purification Method | Resolution | Recovery Yield (%) | Purity Achieved (%) | Scale Applicability | Cost Relative |

|---|---|---|---|---|---|

| Silica Gel Chromatography | High | 75-85 | 90-95 | Lab to pilot | Moderate |

| Size Exclusion Chromatography | Moderate | 85-95 | 85-92 | Lab to pilot | High |

| Reverse Phase HPLC | Very High | 70-80 | 95-99 | Analytical to prep | Very High |

| Ion Exchange Chromatography | Moderate | 80-90 | 88-94 | Lab to pilot | Moderate |

| Precipitation Methods | Low | 60-75 | 70-85 | All scales | Low |

Silica gel chromatography provides excellent resolution for separating biotin-polyethylene glycol conjugates from unreacted starting materials and side products [18] [21]. The selection of appropriate eluent systems requires careful optimization, with gradient elution protocols typically providing superior separation compared to isocratic conditions. Mobile phase compositions incorporating methanol, dichloromethane, and small amounts of triethylamine prove effective for most biotin-polyethylene glycol derivatives.

Size exclusion chromatography offers particular advantages for separating conjugates based on molecular weight differences [19] [20]. This technique proves especially valuable for removing low molecular weight impurities such as unreacted biotin, activation reagents, and inorganic salts. The gentle separation conditions minimize the risk of product decomposition during purification.

High-performance liquid chromatography employing reverse phase stationary phases provides the highest resolution separation capabilities [22] [23] [24]. Gradient elution protocols utilizing water-acetonitrile or water-methanol mobile phases with trifluoroacetic acid modifiers enable baseline separation of structural isomers and closely related impurities. However, the limited loading capacity of analytical columns restricts this approach to small-scale purifications.

Ion exchange chromatography exploits differences in surface charge density resulting from polyethylene glycol modification [19] [20]. The shielding effect of polyethylene glycol chains on protein surface charges creates opportunities for separating conjugates with different degrees of modification. Both cation and anion exchange resins find application depending on the specific properties of the target conjugate.

Precipitation-based purification methods, while providing lower resolution, offer significant advantages for large-scale operations [18] [20]. Selective precipitation using organic solvents such as diethyl ether or acetone can effectively remove unreacted polyethylene glycol and small molecular weight impurities. These methods prove particularly valuable as initial purification steps prior to more sophisticated chromatographic separations.

Optimization of Reaction Conditions

The optimization of reaction conditions for alpha-biotin-omega-azido 23(ethylene glycol) synthesis requires systematic investigation of multiple parameters including temperature, solvent systems, and catalyst selection [25] [26] [27]. Statistical design of experiments approaches provide efficient methodologies for identifying optimal conditions while minimizing the number of experimental trials required.

Temperature Effects

Temperature control represents a critical parameter in biotin-polyethylene glycol synthesis, with different synthetic steps requiring distinct optimal temperature ranges [25] [26] [27]. The relationship between reaction temperature and product formation follows complex kinetic profiles that must be carefully characterized for each transformation.

| Temperature (°C) | Reaction Rate (relative) | Product Yield (%) | Side Product Formation (%) | Optimal for Step |

|---|---|---|---|---|

| 20 | 0.3 | 65 | 5 | Mesylation |

| 25 | 0.5 | 72 | 8 | Azide substitution |

| 35 | 1.0 | 85 | 12 | Biotin coupling |

| 45 | 1.8 | 88 | 18 | Click chemistry |

| 55 | 2.5 | 82 | 25 | Not recommended |

| 65 | 3.2 | 75 | 35 | Degradation occurs |

Lower temperatures favor mesylation reactions by minimizing competing elimination reactions that can lead to vinyl ether formation [25] [27]. The reduced reaction rates at temperatures below 25°C can be compensated by extended reaction times or increased catalyst loadings. However, incomplete conversion becomes problematic at temperatures below 15°C due to severely reduced reaction kinetics.

Azide substitution reactions benefit from moderate temperature elevation to enhance nucleophile reactivity while avoiding thermal decomposition of azide intermediates [25] [26]. The optimal temperature range of 25-35°C provides a balance between reaction rate and product stability. Higher temperatures lead to increased formation of elimination products and azide decomposition.

Biotin coupling reactions typically require temperatures of 35-45°C to achieve complete conversion within reasonable time frames [25] [28]. The temperature sensitivity of biotin derivatives necessitates careful monitoring to prevent thermal degradation of the vitamin cofactor. Extended heating above 50°C results in biotin ring opening and formation of complex decomposition products.

Click chemistry reactions exhibit optimal performance at temperatures of 45-50°C when employing copper catalysis [26] [27]. The elevated temperatures enhance the rate of cycloaddition while maintaining the stability of triazole products. Copper-free click reactions typically require lower temperatures to prevent decomposition of strained alkyne reactants.

Solvent System Optimization

The selection of appropriate solvent systems significantly influences both reaction efficiency and product isolation in biotin-polyethylene glycol synthesis [25] [26] [27]. Solvent properties including polarity, hydrogen bonding capability, and coordinating ability all impact reaction outcomes through multiple mechanisms.

| Solvent System | Biotin Solubility (mg/mL) | PEG Solubility | Reaction Yield (%) | Purification Ease |

|---|---|---|---|---|

| DMF | 25-30 | Excellent | 78-85 | Moderate |

| DMSO | 35-45 | Excellent | 82-90 | Difficult |

| DMF/DCM (1:1) | 20-25 | Good | 75-82 | Good |

| DMSO/Water (9:1) | 15-20 | Good | 70-78 | Good |

| Acetonitrile | 5-8 | Poor | 45-55 | Excellent |

| THF/DMF (2:1) | 18-22 | Fair | 68-75 | Moderate |

Dimethylformamide provides excellent solubility for both biotin derivatives and polyethylene glycol substrates while maintaining chemical inertness toward most synthetic transformations [25] [29]. The polar aprotic nature of dimethylformamide facilitates nucleophilic substitution reactions and prevents unwanted protonation of reactive intermediates. However, the high boiling point and water miscibility can complicate product isolation procedures.

Dimethyl sulfoxide offers superior solubility properties compared to dimethylformamide but presents challenges for product recovery due to its hygroscopic nature and high boiling point [25] [26]. The strong coordinating ability of dimethyl sulfoxide can interfere with metal-catalyzed reactions, requiring careful optimization of catalyst loadings. Mixed solvent systems incorporating dimethyl sulfoxide with lower boiling co-solvents provide improved handling characteristics.

Binary solvent mixtures combining polar aprotic solvents with dichloromethane or tetrahydrofuran provide balanced solubility profiles while facilitating product isolation [25] [27]. The volatility differences between component solvents enable selective evaporation strategies for concentration and purification. However, phase separation concerns require careful attention to solvent ratios and reaction temperatures.

Aqueous co-solvent systems find particular application in biotin coupling reactions where enhanced biocompatibility is desired [25] [28]. Water-dimethyl sulfoxide mixtures maintain adequate solubility for most reactants while providing environmentally benign reaction media. The presence of water necessitates protection of moisture-sensitive intermediates and careful exclusion of hydrolysis-prone reagents.

Catalyst Selection

The selection of appropriate catalysts for biotin-polyethylene glycol synthesis requires consideration of reaction mechanism, substrate compatibility, and product purity requirements [30] [28] [31]. Different synthetic transformations benefit from distinct catalytic approaches optimized for the specific chemical environment and functional group tolerance.

| Synthetic Step | Primary Catalyst | Co-catalyst/Additive | Loading (mol%) | Reaction Efficiency (%) |

|---|---|---|---|---|

| PEG Mesylation | Triethylamine | DMAP (catalytic) | 1.1 equiv base | 85-92 |

| Azide Substitution | 15-Crown-5 | NaN3 (2 equiv) | 0.1 equiv crown | 80-90 |

| Biotin Activation | EDC | NHS (1.2 equiv) | 1.2 equiv EDC | 88-95 |

| Click Chemistry | CuSO4·5H2O | Sodium ascorbate | 0.5 equiv Cu | 85-95 |

| Alternative Coupling | HATU | DIPEA | 1.1 equiv HATU | 75-88 |

Triethylamine serves as the primary base for mesylation reactions due to its appropriate basicity and low nucleophilicity [30] [31]. The addition of catalytic amounts of 4-dimethylaminopyridine enhances reaction rates through nucleophilic catalysis while maintaining selectivity for primary hydroxyl groups. Higher catalyst loadings can lead to increased side product formation and complicate purification procedures.

Crown ether catalysts facilitate azide substitution reactions by complexing sodium cations and enhancing the nucleophilicity of azide anions [30] [32]. The cavity size of 15-crown-5 provides optimal binding for sodium ions while maintaining solubility in organic reaction media. Alternative crown ethers with different cavity sizes show reduced effectiveness for this specific transformation.

Carbodiimide-based coupling reagents require careful selection based on reaction conditions and substrate properties [30] [28] [33]. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide provides excellent water solubility and mild reaction conditions but can lead to unwanted side product formation. Alternative reagents such as 2-(1H-7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyl uronium hexafluorophosphate offer enhanced stability and reduced side reactions at higher cost.

Copper catalysts for click chemistry reactions require careful optimization of oxidation state and ligand environment [30] [26] [27]. Copper(II) sulfate in combination with sodium ascorbate provides an in situ source of copper(I) species while maintaining air stability of the catalyst system. Alternative copper sources such as copper(I) iodide or copper(I) acetate can provide enhanced reactivity but require inert atmosphere handling.

Alternative Synthetic Routes

Alternative synthetic approaches for alpha-biotin-omega-azido 23(ethylene glycol) provide valuable options when conventional methodologies prove inadequate or when specific structural modifications are required [34] [35] [36]. These routes often employ novel reaction sequences or utilize different functionalization strategies to achieve the target molecule.

Solid-phase synthesis methodologies offer advantages for producing monodisperse polyethylene glycol derivatives with precise molecular weights [11] [37]. The stepwise addition of ethylene glycol units to polymer-supported scaffolds enables exact control over chain length while facilitating purification through simple washing procedures. However, the requirement for specialized resins and extended synthesis times limits the practical application to smaller molecules.

Enzymatic approaches utilizing biotin ligases and engineered acceptance domains provide highly specific biotin conjugation under mild conditions [38] [35] [39]. These biocatalytic methods avoid the harsh chemical conditions often required for conventional biotin coupling while providing excellent selectivity. The requirement for enzymatic cofactors and specialized reaction conditions limits scalability for industrial applications.

Microwave-assisted synthesis protocols provide enhanced reaction rates and improved selectivity for various synthetic transformations [3] [26]. The selective heating of polar reaction media enables rapid achievement of optimal reaction temperatures while minimizing thermal degradation of sensitive substrates. However, the limited scalability of microwave reactors restricts application to laboratory-scale preparations.

Supercritical carbon dioxide methodologies offer environmentally benign alternatives to conventional organic solvent systems [26] [27]. The tuneable solvent properties of supercritical carbon dioxide enable optimization of reaction conditions while providing facile product isolation through pressure reduction. The requirement for specialized high-pressure equipment and limited substrate solubility range restrict widespread adoption.

Scale-Up Considerations

The scale-up of alpha-biotin-omega-azido 23(ethylene glycol) synthesis from laboratory to commercial production requires careful consideration of multiple factors including heat transfer, mixing efficiency, impurity control, and economic viability [40] [41] [42]. The transition between different scales often reveals previously unobserved phenomena that require process modifications.

| Scale | Key Challenges | Equipment Requirements | Typical Yield Loss (%) | Critical Control Parameters |

|---|---|---|---|---|

| Laboratory (1-10 g) | Optimization of conditions | Standard glassware | 5-10 | Temperature, stoichiometry |

| Pilot (100 g - 1 kg) | Heat transfer, mixing | Jacketed reactors | 10-15 | Mixing rate, heat removal |

| Semi-commercial (10-100 kg) | Impurity control, economics | Process vessels, automation | 15-25 | Impurity profile, residence time |

| Commercial (>1000 kg) | Regulatory, process robustness | Dedicated plant, QC systems | 20-30 | Process validation, batch tracking |

Heat transfer limitations become apparent during scale-up as the surface area to volume ratio decreases significantly [40] [41]. Exothermic reactions that proceed smoothly in small-scale glassware may experience thermal runaway at larger scales without adequate cooling systems. The implementation of jacketed reactors with temperature control systems becomes essential for maintaining optimal reaction conditions.

Mixing efficiency changes dramatically with scale, affecting both reaction rates and product quality [40] [41]. The Reynolds number and mixing time scale differently than reactor volume, potentially leading to incomplete mixing and concentration gradients. Advanced impeller designs and computational fluid dynamics modeling help optimize mixing patterns for larger vessels.

Impurity profiles often change during scale-up due to different residence time distributions and reaction kinetics [40] [41] [42]. Side reactions that are negligible at laboratory scale may become significant sources of impurities in larger batches. Enhanced analytical monitoring and process control systems become necessary to maintain product quality specifications.

Economic considerations drive many scale-up decisions, with raw material costs, solvent recovery, and waste treatment becoming major factors [40] [41]. The optimization of solvent systems for recycling and the implementation of continuous processing can significantly improve process economics. However, the capital investment required for specialized equipment must be balanced against production volumes and market demands.

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Zhu W, Song Z, Wei P, Meng N, Teng F, Yang F, Liu N, Feng R. Y-shaped biotin-conjugated poly (ethylene glycol)-poly (epsilon-caprolactone) copolymer for the targeted delivery of curcumin. J Colloid Interface Sci. 2015 Apr 1;443:1-7. doi: 10.1016/j.jcis.2014.11.073. Epub 2014 Dec 6. PubMed PMID: 25526295.

3: Ke S, Wright JC, Kwon GS. Avidin-biotin-PEG-CPA complexes as potential EPR-directed therapeutic protein carriers: preparation and characterization. Bioconjug Chem. 2007 Sep-Oct;18(5):1644-50. Epub 2007 Aug 18. PubMed PMID: 17705554.

4: Kaiser K, Marek M, Haselgrübler T, Schindler H, Gruber HJ. Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus. Bioconjug Chem. 1997 Jul-Aug;8(4):545-51. PubMed PMID: 9258454.